(1alpha,3abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one
(1alpha,3abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one
Brand Name:
Vulcanchem
CAS No.:
14727-47-0
VCID:
VC0083915
InChI:
InChI=1S/C15H24O/c1-9-12-11(16)8-10-13(12)14(2,3)6-5-7-15(9,10)4/h9-10,12-13H,5-8H2,1-4H3/t9?,10-,12+,13-,15-/m0/s1
SMILES:
CC1C2C3C(C1(CCCC3(C)C)C)CC2=O
Molecular Formula:
C15H24O
Molecular Weight:
220.35 g/mol
(1alpha,3abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one
CAS No.: 14727-47-0
Main Products
VCID: VC0083915
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
CAS No. | 14727-47-0 |
---|---|
Product Name | (1alpha,3abeta,4alpha,8abeta,9S*)-octahydro-4,8,8,9-tetramethyl-1,4-methanoazulen-2(1H)-one |
Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
IUPAC Name | (1S,2S,7S,9S)-3,3,7,8-tetramethyltricyclo[5.4.0.02,9]undecan-10-one |
Standard InChI | InChI=1S/C15H24O/c1-9-12-11(16)8-10-13(12)14(2,3)6-5-7-15(9,10)4/h9-10,12-13H,5-8H2,1-4H3/t9?,10-,12+,13-,15-/m0/s1 |
Standard InChIKey | XROGGPRBZBLTOH-PWANUCGVSA-N |
Isomeric SMILES | CC1[C@H]2[C@@H]3[C@@H]([C@]1(CCCC3(C)C)C)CC2=O |
SMILES | CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
Canonical SMILES | CC1C2C3C(C1(CCCC3(C)C)C)CC2=O |
PubChem Compound | 21116030 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume